molecular formula C13H18N2O3 B3983790 N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No.: B3983790
M. Wt: 250.29 g/mol
InChI Key: QHGNHZHGJHYQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” is an organic compound that belongs to the class of amides This compound features a phenyl ring substituted with two methyl groups and an ethanediamide backbone with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” typically involves the reaction of 3,4-dimethylphenylamine with 2-hydroxypropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential as a pharmacophore in drug design. Its structural features might allow it to interact with specific biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl group could facilitate hydrogen bonding, while the phenyl ring might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-N’-(2-hydroxyethyl)ethanediamide
  • N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)propanediamide
  • N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)butanediamide

Uniqueness

“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” is unique due to the specific positioning of its hydroxypropyl group and the substitution pattern on the phenyl ring. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-4-5-11(6-9(8)2)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGNHZHGJHYQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.